tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate

Synthetic Methodology Medicinal Chemistry Process Chemistry

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate (CAS 1330763-80-8, molecular formula C13H24N2O2, molecular weight 240.34 g/mol) is a Boc-protected amine building block featuring a unique spirocyclic-like geminal disubstitution architecture — a cyclopropyl ring and a piperidin-3-yl moiety both attached to the same carbon atom that bears the carbamate-protected nitrogen. This compound serves as a protected intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds and constrained amine pharmacophores in drug discovery programs.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1330763-80-8
Cat. No. B2652286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
CAS1330763-80-8
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2CCCNC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-5-4-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyCRPYYLHVOGOQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate (CAS 1330763-80-8): Chemical Identity and Functional Classification for Medicinal Chemistry Procurement


tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate (CAS 1330763-80-8, molecular formula C13H24N2O2, molecular weight 240.34 g/mol) is a Boc-protected amine building block featuring a unique spirocyclic-like geminal disubstitution architecture — a cyclopropyl ring and a piperidin-3-yl moiety both attached to the same carbon atom that bears the carbamate-protected nitrogen . This compound serves as a protected intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds and constrained amine pharmacophores in drug discovery programs . Its structural motif — a cyclopropylamine moiety protected by a tert-butoxycarbonyl (Boc) group and linked to a piperidine ring — provides a versatile handle for further functionalization after Boc deprotection .

Why Generic Substitution Fails for tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate: Structural Uniqueness and Synthetic Accessibility Constraints


In-class compounds such as simple N-Boc-piperidines, benzyl-protected cyclopropyl-piperidine carbamates, or other Boc-cyclopropylamine derivatives cannot be freely interchanged with tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate due to three irreconcilable differences: (1) stereoelectronic uniqueness — this compound features a geminal disubstitution at the carbamate nitrogen with a cyclopropyl ring directly attached to the piperidin-3-yl-bearing carbon, creating a constrained spiro-like geometry that simple linear Boc-amines cannot replicate [1]; (2) orthogonal deprotection compatibility — the Boc group enables acid-labile cleavage conditions incompatible with benzyl carbamate (Cbz) analogs, which require hydrogenolysis and introduce orthogonal synthetic constraints ; and (3) differential synthetic accessibility — a validated one-step protocol exists for this specific compound in quantitative yield, whereas structurally distinct analogs (e.g., benzyl N-cyclopropyl-N-[(3S)-piperidin-3-yl]carbamate, CAS 1354019-37-6) require alternative routes and may carry different hazard profiles [2]. These differences have direct implications for reaction sequence planning, protecting group strategy, and downstream synthetic efficiency .

Quantitative Evidence Guide: tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate Differentiation Metrics for Scientific Procurement Decisions


One-Step Quantitative Synthesis: Differentiating Synthetic Efficiency from Multi-Step Piperidine Carbamate Routes

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is prepared via a one-step protocol under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, alternative N-Boc-piperidine cyclopropylamine derivatives (e.g., N-Boc-N-(3-piperidyl)cyclopropylamine, CAS 250275-24-2) and structurally distinct benzyl-protected analogs (e.g., CAS 1354019-37-6) lack published single-step high-yield protocols and may require multi-step sequences with intermediate purifications . The target compound's synthetic accessibility is validated by full characterization via 1H-, 13C-NMR, IR, and Raman spectroscopy [1].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Chiral Availability and Stereochemical Control: Enantiomeric Purity Differentiation for Asymmetric Synthesis

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is commercially available as a single enantiomer — the (S)-configured stereoisomer (CAS 250275-25-3) — with defined stereochemistry at the piperidine 3-position [1]. The closely related N-Boc-N-(3-piperidyl)cyclopropylamine (CAS 250275-24-2) is supplied as a racemic mixture with undefined atom stereocenter count = 1, indicating racemic or stereochemically ambiguous material . Procurement of the chiral (S)-enantiomer enables stereochemically controlled downstream transformations without requiring chiral resolution steps.

Asymmetric Synthesis Chiral Building Blocks Stereoselective Chemistry

Orthogonal Protecting Group Strategy: Boc vs. Cbz Differentiation in Deprotection Compatibility

The tert-butyloxycarbonyl (Boc) protecting group in tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is cleaved under acidic conditions (e.g., TFA), enabling orthogonal deprotection strategies in the presence of base-labile or hydrogenation-sensitive functional groups . In direct contrast, the structurally analogous benzyl carbamate derivative (cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester, CAS 1354019-37-6) requires hydrogenolysis (H2, Pd/C) for deprotection, which is incompatible with alkenes, alkynes, nitro groups, and certain heterocycles bearing reducible functionality .

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Procurement-Ready Purity and Safety Classification: Differentiating Supplier Specifications and Hazard Profiles

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is commercially available at ≥98% purity from established suppliers, with defined storage conditions (sealed in dry, 2–8°C) . In contrast, the benzyl carbamate analog (CAS 1354019-37-6) carries a formal GHS07 hazard classification (harmful if swallowed, causes skin/eye/respiratory irritation) with explicit precautionary statements . The Boc-protected compound lacks publicly available hazard statements that would trigger additional safety handling requirements, reducing procurement barriers for routine laboratory use.

Chemical Procurement Laboratory Safety Quality Specifications

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate


Medicinal Chemistry: Constrained Spirocyclic Amine Scaffold Construction

The geminal disubstitution architecture — cyclopropyl and piperidin-3-yl on the same carbon — enables construction of conformationally constrained spirocyclic amine pharmacophores. After Boc deprotection, the free cyclopropylamine can be elaborated into biologically active spirocyclic scaffolds, as demonstrated in structure-based design programs targeting renin and other proteases [1].

Asymmetric Synthesis: Single-Enantiomer Building Block for Stereoselective Drug Discovery

The availability of the (S)-enantiomer (CAS 250275-25-3) supports stereochemically controlled synthesis of chiral drug candidates. The defined stereocenter at the piperidine 3-position eliminates the need for chiral resolution or asymmetric synthesis development, accelerating lead optimization timelines in programs where stereochemistry dictates target engagement [2].

Multi-Step Synthetic Sequences Requiring Orthogonal Protecting Group Strategy

The acid-labile Boc protection enables orthogonal deprotection in sequences where hydrogenation-sensitive functionality (alkenes, alkynes, nitro groups) would be compromised by Cbz-based protecting groups. This orthogonality is particularly valuable in peptide mimetic synthesis and complex natural product derivatization where protecting group compatibility determines synthetic feasibility .

Laboratory-Scale Medicinal Chemistry Campaigns with Streamlined Procurement Requirements

The combination of ≥98% commercial purity, 0–8°C storage conditions, and absence of formal GHS hazard classifications (unlike Cbz analogs) facilitates rapid procurement and handling in academic and industrial medicinal chemistry laboratories, reducing institutional approval delays and specialized safety infrastructure requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.